Cas no 2137592-15-3 (4-(difluoromethyl)-3-methylbenzoic acid)

4-(difluoromethyl)-3-methylbenzoic acid is a versatile organic compound characterized by its substituted benzene ring structure. This compound offers a unique combination of chemical stability and reactivity, making it ideal for various synthetic applications. Its substitution pattern enhances its compatibility with different reaction mechanisms, offering a broader range of synthetic pathways.
4-(difluoromethyl)-3-methylbenzoic acid structure
2137592-15-3 structure
Product name:4-(difluoromethyl)-3-methylbenzoic acid
CAS No:2137592-15-3
MF:C9H8F2O2
Molecular Weight:186.155429840088
CID:5298116

4-(difluoromethyl)-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(difluoromethyl)-3-methylbenzoic acid
    • インチ: 1S/C9H8F2O2/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,8H,1H3,(H,12,13)
    • InChIKey: FBMWJKYDFMXERJ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C(F)F)C(C)=C1

4-(difluoromethyl)-3-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-764551-0.25g
4-(difluoromethyl)-3-methylbenzoic acid
2137592-15-3 95%
0.25g
$546.0 2024-05-22
Enamine
EN300-764551-0.05g
4-(difluoromethyl)-3-methylbenzoic acid
2137592-15-3 95%
0.05g
$256.0 2024-05-22
Enamine
EN300-764551-5.0g
4-(difluoromethyl)-3-methylbenzoic acid
2137592-15-3 95%
5.0g
$3189.0 2024-05-22
1PlusChem
1P0291G5-50mg
4-(difluoromethyl)-3-methylbenzoicacid
2137592-15-3 95%
50mg
$368.00 2023-12-19
1PlusChem
1P0291G5-1g
4-(difluoromethyl)-3-methylbenzoicacid
2137592-15-3 95%
1g
$1422.00 2023-12-19
1PlusChem
1P0291G5-2.5g
4-(difluoromethyl)-3-methylbenzoicacid
2137592-15-3 95%
2.5g
$2726.00 2023-12-19
1PlusChem
1P0291G5-5g
4-(difluoromethyl)-3-methylbenzoicacid
2137592-15-3 95%
5g
$4004.00 2023-12-19
1PlusChem
1P0291G5-10g
4-(difluoromethyl)-3-methylbenzoicacid
2137592-15-3 95%
10g
$5907.00 2023-12-19
Aaron
AR0291OH-100mg
4-(difluoromethyl)-3-methylbenzoicacid
2137592-15-3 95%
100mg
$552.00 2025-02-17
1PlusChem
1P0291G5-100mg
4-(difluoromethyl)-3-methylbenzoicacid
2137592-15-3 95%
100mg
$536.00 2023-12-19

4-(difluoromethyl)-3-methylbenzoic acid 関連文献

4-(difluoromethyl)-3-methylbenzoic acidに関する追加情報

Introduction to 4-(difluoromethyl)-3-methylbenzoic acid (CAS No. 2137592-15-3)

4-(difluoromethyl)-3-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2137592-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features that include a difluoromethyl group at the C-4 position and a methyl group at the C-3 position. These structural attributes contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study in the development of novel therapeutic agents.

The benzoic acid scaffold is a well-documented motif in medicinal chemistry, known for its versatility in drug design. The introduction of fluorine atoms, particularly in the form of a difluoromethyl group, is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the case of 4-(difluoromethyl)-3-methylbenzoic acid, the presence of these substituents suggests potential applications in the synthesis of bioactive molecules targeting various disease pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of such compounds with biological receptors with higher precision. The electron-withdrawing nature of the difluoromethyl group and the electron-donating effect of the methyl group can influence the overall reactivity and binding characteristics of 4-(difluoromethyl)-3-methylbenzoic acid, making it a valuable building block for designing molecules with tailored pharmacological properties.

One of the most compelling aspects of this compound is its potential role in the development of anti-inflammatory and analgesic agents. Benzoic acid derivatives have long been explored for their ability to modulate inflammatory pathways, and modifications such as those seen in 4-(difluoromethyl)-3-methylbenzoic acid may enhance its efficacy by improving solubility, reducing degradation, or enhancing receptor binding. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in pro-inflammatory cytokine production, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to its anti-inflammatory potential, 4-(difluoromethyl)-3-methylbenzoic acid has shown promise in preliminary investigations as a precursor for more complex pharmacophores. The unique substitution pattern allows for further functionalization, enabling chemists to explore a wide range of derivatives with enhanced biological activity. For instance, incorporating additional heterocyclic rings or altering the electronic distribution through further substitution could lead to novel compounds with improved pharmacokinetic profiles or target specificity.

The synthesis of 4-(difluoromethyl)-3-methylbenzoic acid presents an interesting challenge due to the necessity of introducing fluorine atoms at specific positions while maintaining regioselectivity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve this goal. These techniques not only facilitate the introduction of fluorine atoms but also allow for precise control over other functional groups, ensuring that the desired substitution pattern is achieved with high yield and purity.

The role of fluorine in medicinal chemistry cannot be overstated. Its ability to influence both physical properties (such as lipophilicity) and electronic distributions makes it an invaluable tool for drug design. In 4-(difluoromethyl)-3-methylbenzoic acid, the difluoromethyl group is particularly significant due to its capacity to enhance metabolic stability by resisting oxidative degradation. This property is critical for extending the half-life of therapeutic agents and improving their overall bioavailability.

Recent research has also highlighted the importance of fluorinated benzoic acids in oncology research. Compounds containing similar structural motifs have been investigated for their potential antitumor activity, often demonstrating abilities to inhibit key enzymes involved in cancer cell proliferation and survival. While further studies are needed to fully elucidate the mechanisms of action for 4-(difluoromethyl)-3-methylbenzoic acid, its structural features suggest that it may exhibit similar properties, making it a promising candidate for future anticancer drug development.

The pharmaceutical industry continues to invest heavily in discovering new molecular entities with improved efficacy and safety profiles. Natural product-inspired scaffolds, such as benzoic acids, remain a cornerstone of this effort due to their well-documented biological activity and synthetic accessibility. The introduction of innovative substituents like those found in 4-(difluoromethyl)-3-methylbenzoic acid represents a forward-thinking approach to drug discovery, leveraging both classical organic chemistry principles and cutting-edge synthetic techniques.

In conclusion, 4-(difluoromethyl)-3-methylbenzoic acid (CAS No. 2137592-15-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents offers opportunities for designing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for fluorinated benzoic acids, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd